molecular formula C6H10FNO2 B1524949 4-Fluoropiperidine-4-carboxylic acid CAS No. 1187087-08-6

4-Fluoropiperidine-4-carboxylic acid

Cat. No.: B1524949
CAS No.: 1187087-08-6
M. Wt: 147.15 g/mol
InChI Key: HCCMWFNZFOHBOA-UHFFFAOYSA-N
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Description

4-Fluoropiperidine-4-carboxylic acid: is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of a fluorine atom into the piperidine ring significantly alters its chemical and physical properties, making it a valuable compound in various fields of research and industry. The presence of the fluorine atom enhances the compound’s metabolic stability and modifies its electronic properties, which can be beneficial in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine derivatives. The process includes steps such as protection of functional groups, selective fluorination, and subsequent deprotection to yield the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoropiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug design and development, particularly for its enhanced metabolic stability and modified electronic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target. For example, in drug design, the compound may act as an inhibitor or modulator of a particular enzyme or receptor, leading to therapeutic effects.

Comparison with Similar Compounds

    4-Fluoropiperidine: A simpler fluorinated piperidine derivative without the carboxylic acid group.

    4-Fluoropiperidine-4-carboxamide: A derivative where the carboxylic acid group is converted to a carboxamide.

    1-Boc-4-fluoropiperidine-4-carboxylic acid: A protected form of 4-Fluoropiperidine-4-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Uniqueness: this compound is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical and physical properties. The fluorine atom enhances metabolic stability and modifies electronic properties, while the carboxylic acid group provides additional reactivity and functionality for further chemical modifications.

Properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWFNZFOHBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187087-08-6
Record name 4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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